![molecular formula C21H18N2O12 B371316 Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate CAS No. 113489-34-2](/img/structure/B371316.png)
Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate is a chemical compound with the molecular formula C21H18N2O12 . It is also known by its CAS number 113489-34-2 .
Physical And Chemical Properties Analysis
Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate has a molecular weight of 490.37 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Liquid Crystal Technology
Research by Henderson and Imrie (2011) explores the transitional properties of methylene-linked liquid crystal dimers, which exhibit unique mesophases including a twist-bend nematic phase due to their bent geometry. This study is relevant because the structural motifs in the compounds studied share similarities with "Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate," potentially offering insights into its applications in advanced display technologies or materials science (Henderson & Imrie, 2011).
Organic Synthesis
In the realm of organic synthesis, Gu et al. (2009) developed a practical and environmentally benign method for synthesizing 5,5′-Methylene-bis(benzotriazole), a compound used as an intermediate in the preparation of metal passivators and light-sensitive materials. This research highlights the synthetic routes and applications of bis-substituted compounds, which could be analogous to the synthesis and utility of "Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate" in similar fields (Gu et al., 2009).
Molecular Interactions with DNA
The study of synthetic DNA minor groove-binding drugs by Reddy, Sondhi, and Lown (1999) discusses how certain bis-benzimidazole derivatives, similar in concept to "Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate," interact with DNA. These compounds exhibit significant biological activities, such as antiviral effects against HIV and anticancer properties, by binding to the DNA minor groove. Understanding these interactions can provide valuable insights into the potential biomedical applications of "Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate" (Reddy et al., 1999).
Mécanisme D'action
Mode of Action
The mode of action of Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate is not fully understood at this time. It is hypothesized that the compound may interact with its targets, leading to changes in cellular processes. More research is needed to elucidate the exact nature of these interactions and the resulting changes .
Biochemical Pathways
The biochemical pathways affected by Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate are currently unknown. It is possible that the compound may influence multiple pathways, leading to downstream effects on cellular function
Pharmacokinetics
The compound’s bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all factors that would need to be investigated in future research .
Result of Action
Some studies suggest that the compound may have selective activity against cancer cells , but more research is needed to confirm these findings and understand the underlying mechanisms.
Action Environment
The action, efficacy, and stability of Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or compounds, temperature, and light conditions
Propriétés
IUPAC Name |
bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O12/c24-20(30-8-12-4-16-18(34-10-32-16)6-14(12)22(26)27)2-1-3-21(25)31-9-13-5-17-19(35-11-33-17)7-15(13)23(28)29/h4-7H,1-3,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPVFLILTLCSQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)COC(=O)CCCC(=O)OCC3=CC4=C(C=C3[N+](=O)[O-])OCO4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


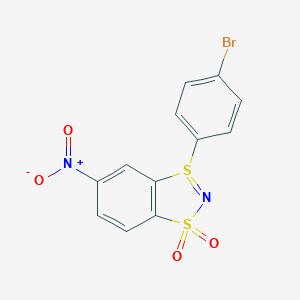
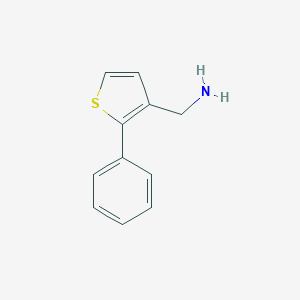
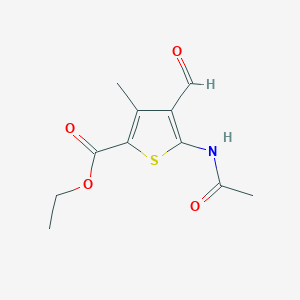
![1-[4-(Decyloxy)phenyl]-3-(4-hexylcyclohexyl)-1,3-propanedione](/img/structure/B371237.png)
![N-[2-(5-chloro-1-benzothien-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B371238.png)
![17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-bromopropanoate](/img/structure/B371241.png)
![3-Chloro-N'-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide](/img/structure/B371242.png)
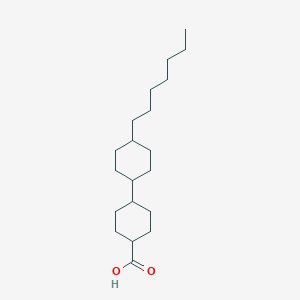
![7-chloro-2-(2-hydroxyethyl)-2-methyl-2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrrol-2-ium](/img/structure/B371248.png)
![1-{4-Nitrophenyl}-2-[4-(octadecylamino)phenyl]diazene](/img/structure/B371249.png)

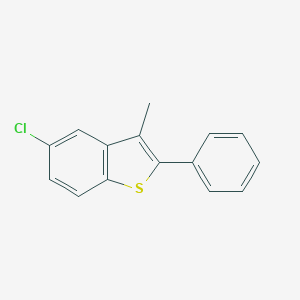
![1-(3-Thienylmethyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B371257.png)